molecular formula C18H17N3O2S B2672241 N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide CAS No. 396724-63-3

N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide

Cat. No.: B2672241
CAS No.: 396724-63-3
M. Wt: 339.41
InChI Key: FTJCLBDUACOUGY-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide is a heterocyclic compound featuring a fused thieno[3,4-c]pyrazole core substituted with a 3,5-dimethylphenyl group at position 2 and a furan-2-carboxamide moiety at position 2. The compound’s design aligns with medicinal chemistry strategies to optimize steric bulk and electronic effects via aromatic substituents, which may influence receptor binding or metabolic stability .

Properties

IUPAC Name

N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-11-6-12(2)8-13(7-11)21-17(14-9-24-10-15(14)20-21)19-18(22)16-4-3-5-23-16/h3-8H,9-10H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTJCLBDUACOUGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or other reducible groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

Antioxidant Activity

Research indicates that thieno[3,4-c]pyrazole derivatives exhibit significant antioxidant properties. A study demonstrated that these compounds can mitigate oxidative stress in erythrocytes exposed to toxins such as 4-nonylphenol. The following table summarizes the effects observed:

Treatment GroupAltered Erythrocytes (%)
Control1 ± 0.3
4-Nonylphenol40.3 ± 4.87
Compound (7a)12 ± 1.03
Compound (7b)0.6 ± 0.16
Compound (7e)28.3 ± 2.04
Compound (7f)3.7 ± 0.37
Compound (8)29.1 ± 3.05

This data suggests that the compound can effectively protect cells from oxidative damage, highlighting its potential as an antioxidant agent .

Anticancer Activity

The anticancer properties of N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide have been explored through various studies. Notably, it has shown efficacy against cancer cell lines such as TK-10 and HT-29. Research indicates that certain derivatives can inhibit cell proliferation by modulating signaling pathways related to cell growth and apoptosis .

Case Study: In Vitro Assays

In vitro assays have been conducted to assess the cytotoxicity and selectivity of this compound against cancerous versus normal cells. The findings suggest a promising therapeutic index for future clinical applications .

Anti-inflammatory Activity

Thieno[3,4-c]pyrazole compounds are recognized for their anti-inflammatory properties as well. Studies have shown that these compounds can inhibit phosphodiesterase enzymes involved in inflammatory responses, suggesting their potential utility in treating conditions characterized by excessive inflammation .

Summary of Applications

The applications of this compound can be summarized as follows:

ApplicationDescription
AntioxidantProtects cells from oxidative stress and damage
AnticancerInhibits proliferation of cancer cells; potential for therapeutic use
Anti-inflammatoryReduces inflammation by inhibiting specific enzymes

Mechanism of Action

The mechanism by which N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s closest structural analogs are positional isomers or derivatives of the thieno-pyrazole scaffold. Below is a detailed comparison based on available evidence:

Key Structural Analog: N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide (CAS 958984-08-2)

  • Substituent Positional Variance: The primary distinction lies in the substitution pattern of the phenyl ring. The target compound has 3,5-dimethylphenyl, whereas the analog (CAS 958984-08-2) features a 2,3-dimethylphenyl group.
  • The 3,5-dimethyl variant may exhibit divergent activity due to enhanced symmetry and reduced steric clash with ortho-substituents .
  • Physicochemical Properties :

    Property Target Compound (3,5-dimethyl) CAS 958984-08-2 (2,3-dimethyl)
    Molecular Weight (g/mol) ~381.45 (calculated) 381.45 (reported)
    LogP (Predicted) ~3.2 ~3.1
    Hydrogen Bond Acceptors 4 4
    Aromatic Substituents 3,5-dimethylphenyl 2,3-dimethylphenyl

Comparison with Thiazole-Based Analogs

describes thiazole-containing compounds (e.g., thiazol-5-ylmethyl carbamates) with distinct heterocyclic cores. Such differences highlight divergent applications: thiazole derivatives often target viral proteases or kinases, while thieno-pyrazoles may favor central nervous system targets due to enhanced blood-brain barrier permeability .

Key Differentiators :

Metabolic Stability : The furan-2-carboxamide moiety may confer resistance to oxidative metabolism compared to thiazole-based esters in , which are prone to hydrolysis .

Biological Activity

N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article examines its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thieno[3,4-c]pyrazole core with various substituents that enhance its biological activity. The molecular formula is C19H20N2O2SC_{19}H_{20}N_{2}O_{2}S, and it has a molecular weight of 348.44 g/mol. The presence of the furan and carboxamide groups contributes to its reactivity and interaction with biological targets.

Property Value
Molecular FormulaC19H20N2O2S
Molecular Weight348.44 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Research indicates that it may exert effects through:

  • Antioxidant Properties : Studies have shown that thieno[3,4-c]pyrazole derivatives can act as antioxidants, protecting cells from oxidative stress. This is particularly relevant in models of toxicity where oxidative damage is a concern .
  • Anti-inflammatory Activity : Compounds in this class have been evaluated for their anti-inflammatory effects, potentially modulating inflammatory pathways by inhibiting key enzymes involved in inflammation .
  • Anticancer Potential : Preliminary studies suggest that thieno[3,4-c]pyrazole derivatives may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Studies

  • Antioxidant Activity in Aquatic Models : A study investigated the effects of thieno[3,4-c]pyrazole compounds on the red blood cells of Clarias gariepinus exposed to 4-nonylphenol. The results indicated a significant reduction in erythrocyte malformations when treated with the compound, highlighting its potential as an antioxidant agent against environmental toxins .
    Treatment Group Altered Erythrocytes (%)
    Control1 ± 0.3
    4-Nonyl phenol40.3 ± 4.87
    4-Nonylphenol + Thieno Compound12 ± 1.03
  • Anticancer Activity : Another study focused on the synthesis and biological evaluation of various thieno[3,4-c]pyrazole derivatives for their anticancer properties. The compounds demonstrated varying degrees of inhibition against different cancer cell lines, suggesting that structural modifications can enhance their efficacy against specific targets .

Q & A

Q. What are the key synthetic pathways and optimization strategies for this compound?

The synthesis involves multi-step reactions, starting with functionalization of the thieno[3,4-c]pyrazole core. Critical steps include:

  • Cyclocondensation : Formation of the thienopyrazole ring using thiosemicarbazide derivatives under reflux conditions with acetic acid .
  • Amide coupling : Reaction of the pyrazole intermediate with furan-2-carboxylic acid derivatives, typically using coupling agents like EDC/HOBt in dichloromethane .
  • Purification : Chromatography (e.g., silica gel column) is essential for isolating the final product with >95% purity. Reaction temperature (60–90°C) and solvent choice (DMF or THF) significantly impact yield .

Q. How is this compound characterized to confirm structural integrity?

Advanced analytical techniques are employed:

  • NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions on the thienopyrazole core and furan-2-carboxamide group .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., C₂₁H₂₀N₄O₂S) and isotopic patterns .
  • HPLC : Monitors purity (>95%) and detects byproducts from incomplete reactions .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation) influence biological activity?

  • Functional group analysis : The 3,5-dimethylphenyl group enhances lipophilicity, potentially improving membrane permeability, while the furan-2-carboxamide moiety may engage in hydrogen bonding with targets .
  • SAR studies : Derivatives with electron-withdrawing groups (e.g., nitro or chloro) on the phenyl ring show increased anti-inflammatory activity in vitro, whereas bulkier groups reduce solubility .
  • Methodology : Systematic substitution at the pyrazole N-2 position followed by in vitro assays (e.g., COX-2 inhibition) can elucidate activity trends .

Q. What mechanistic insights exist for its interaction with biological targets?

  • Target hypothesis : Preliminary studies suggest affinity for kinase domains (e.g., JAK2) due to the pyrazole core’s ability to mimic ATP’s adenine .
  • Experimental validation : Use fluorescence polarization assays to measure binding affinity (IC₅₀) and molecular docking simulations to predict binding poses .
  • Data contradictions : Discrepancies in reported IC₅₀ values (e.g., 0.5–5 µM across studies) may arise from assay conditions (e.g., ATP concentration variations) .

Q. How can conflicting data on its stability and reactivity be resolved?

  • Stability studies : Monitor degradation under accelerated conditions (40°C/75% RH) via LC-MS. The furan ring is prone to oxidation, requiring inert storage conditions .
  • Reactivity profiling : Test susceptibility to nucleophilic attack (e.g., using glutathione) to assess metabolic stability .
  • Statistical approaches : Apply multivariate analysis to reconcile divergent literature data on hydrolysis rates .

Q. What strategies optimize its pharmacokinetic properties for in vivo studies?

  • Solubility enhancement : Use co-solvents (e.g., PEG 400) or micronization to improve aqueous solubility (<10 µg/mL in PBS) .
  • Metabolic stability : Introduce deuterium at labile positions (e.g., methyl groups) to slow CYP450-mediated degradation .
  • In vivo validation : Conduct pharmacokinetic studies in rodent models, measuring AUC and half-life after oral administration .

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